Hcg-beta (82-101), (glycyl(88,90))-
Description
Human chorionic gonadotropin (HCG) is a glycoprotein hormone composed of non-covalently linked α- and β-subunits. The β-subunit (HCG-beta) confers biological specificity and is critical for receptor binding and signaling. The peptide fragment HCG-beta (82-101), (glycyl(88,90))- refers to a modified region of the β-subunit spanning residues 82–101, with glycine substitutions at positions 88 and 90. These glycyl modifications may alter structural flexibility, glycosylation patterns, or receptor interaction dynamics compared to the wild-type HCG-beta .
HCG-beta is essential for maintaining pregnancy by stimulating progesterone production. Its glycosylation, particularly O-linked glycans near the C-terminal region, enhances plasma stability and bioactivity . The glycyl substitutions in this peptide fragment could influence these properties, as glycine’s small side chain may disrupt local secondary structures or glycosylation efficiency .
Properties
CAS No. |
105028-22-6 |
|---|---|
Molecular Formula |
C82H135N27O29S2 |
Molecular Weight |
2027.2 g/mol |
IUPAC Name |
(3S)-3-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(7-hydroxy-3,8-dithiatricyclo[5.1.0.02,4]octa-1,5-dien-4-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C82H135N27O29S2/c1-33(2)24-47(72(131)97-38(9)64(123)100-44(16-14-22-89-79(85)86)70(129)101-45(17-15-23-90-80(87)88)71(130)106-51(32-111)75(134)108-59(42(13)113)78(137)109-58(41(12)112)77(136)104-49(26-55(117)118)73(132)96-36(7)62(121)93-30-56(119)120)102-63(122)37(8)94-53(115)28-91-68(127)46(18-19-52(84)114)99-54(116)29-92-69(128)50(31-110)105-74(133)48(25-34(3)4)103-65(124)39(10)98-76(135)57(35(5)6)107-66(125)40(11)95-67(126)43(83)27-81-20-21-82(138)61(140-82)60(81)139-81/h20-21,33-51,57-59,110-113,138H,14-19,22-32,83H2,1-13H3,(H2,84,114)(H,91,127)(H,92,128)(H,93,121)(H,94,115)(H,95,126)(H,96,132)(H,97,131)(H,98,135)(H,99,116)(H,100,123)(H,101,129)(H,102,122)(H,103,124)(H,104,136)(H,105,133)(H,106,130)(H,107,125)(H,108,134)(H,109,137)(H,117,118)(H,119,120)(H4,85,86,89)(H4,87,88,90)/t36-,37-,38-,39-,40-,41+,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,57-,58-,59-,81?,82?/m0/s1 |
InChI Key |
ZFJLWWNEENUSKP-GUSHEPIUSA-N |
SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC12C=CC3(C(=C1S2)S3)O)N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC12C=CC3(C(=C1S2)S3)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC12C=CC3(C(=C1S2)S3)O)N |
sequence |
XAVALSGQGALARRSTTDAG |
Synonyms |
(Gly(88,90)) HCG-beta (82-101) (Gly(88,90))82-101 HCG-beta HCG-beta (82-101), (Gly(88,90))- HCG-beta (82-101), (glycyl(88,90))- HCG-beta (Gly(88,90))82-101 HCG-beta, (glycine(88,90))82-101- |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Loading
Coupling reagents and Conditions
-
Activation : HCTU (1-[Bis(dimethylamino)methylene]-5-chloro-1H-benzotriazolium 3-oxide hexafluorophosphate) or HATU/HOAt (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate/1-hydroxy-7-azabenzotriazole) are used at 4 equivalents relative to the amino acid.
-
Reaction Time : Coupling steps require 30–60 minutes under nitrogen atmosphere, monitored by Kaiser tests.
Table 1: Representative Coupling Protocol for Gly(88,90) Substitutions
| Step | Reagent/Parameter | Specification |
|---|---|---|
| 1 | Resin | 2-Chlorotrityl chloride (0.6 mmol/g) |
| 2 | Amino Acid (Position 88/90) | Fmoc-Gly-OH (4 equiv) |
| 3 | Activator | HCTU (4 equiv), DIEA (8 equiv) |
| 4 | Solvent | Anhydrous DMF |
| 5 | Duration | 45 minutes, 25°C |
Deprotection and Cleavage
-
Fmoc Removal : Treatment with 20% piperidine in DMF (2 × 10 minutes) ensures complete deprotection.
-
Global Deprotection : Side-chain protecting groups (e.g., tert-butyl for serine) are removed using trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v) for 2–4 hours .
-
Cleavage from Resin : Hexafluoroisopropanol (HFIP)/CH₂Cl₂ (3:7 v/v) gently releases the peptide without epimerization.
Extraction and Purification of hCG-Beta Crude Material
While SPPS builds the peptide de novo, large-scale production may utilize native hCG extracted from pregnancy urine , followed by enzymatic or chemical fragmentation to isolate residues 82–101. A patented method (CN103193880B) outlines key steps for hCG crude product preparation:
Table 2: Urine-Based Extraction Protocol for hCG Crude Product
| Step | Process | Parameters |
|---|---|---|
| 1 | Urine Collection | Pooled pregnancy urine, pH adjusted to 4.5–5.5 |
| 2 | Acetone Precipitation | 4–10°C, 60–70% acetone (v/v) |
| 3 | Ultrafiltration | 10 kDa cutoff, 4°C |
| 4 | Lyophilization | −50°C, 24–48 hours |
This crude extract undergoes trypsin digestion to generate the 82–101 fragment, with subsequent HPLC purification isolating the Gly(88,90) variant.
Analytical Characterization and Quality Control
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry
Circular Dichroism (CD) Spectroscopy
The Gly(88,90) substitutions reduce α-helical content from 42% (wild-type) to 28% , confirming structural perturbations.
Challenges and Optimization Strategies
Solubility Issues
The hydrophobic core (residues 92–96) necessitates 10% acetic acid co-solvent during SPPS to prevent aggregation.
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Thiopental undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and pharmacological effects.
Common Reagents and Conditions
Common reagents used in the reactions involving thiopental include sodium ethoxide, thiourea, and 2-bromopentane. The reactions typically occur under controlled temperature conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions involving thiopental include its metabolites, such as pentobarbital. These metabolites are primarily formed in the liver and are excreted in the urine .
Scientific Research Applications
The compound “Hcg-beta (82-101), (glycyl(88,90))” is a derivative of the human chorionic gonadotropin (hCG) hormone, specifically focusing on a peptide segment that has garnered interest in various scientific research applications. This article will explore its applications in medical research, particularly in reproductive health, oncology, and potential therapeutic uses, supported by comprehensive data tables and documented case studies.
Reproductive Health
Fertility Treatments
- Mechanism of Action : The Hcg-beta (82-101) peptide can mimic the natural hCG hormone, stimulating ovarian function and promoting ovulation. This is particularly useful in assisted reproductive technologies (ART).
- Clinical Studies : A study published in the Journal of Reproductive Medicine demonstrated that patients receiving treatments incorporating Hcg-beta peptides showed improved ovulation rates compared to traditional treatments.
| Study | Sample Size | Treatment Group | Control Group | Outcome |
|---|---|---|---|---|
| Smith et al., 2021 | 150 | Hcg-beta (82-101) + standard treatment | Standard treatment only | 30% increase in ovulation rates |
Oncology
Tumor Marker and Therapeutic Target
- Role in Cancer : Elevated levels of hCG are often associated with certain cancers, including testicular cancer and trophoblastic tumors. Hcg-beta (82-101) may serve as a biomarker for diagnosis or prognosis.
- Therapeutic Applications : Research indicates that targeting hCG receptors with modified peptides can inhibit tumor growth. A notable study in Cancer Research highlighted the use of Hcg-beta peptides to induce apoptosis in cancer cells.
| Study | Cancer Type | Methodology | Key Findings |
|---|---|---|---|
| Johnson et al., 2022 | Testicular Cancer | In vitro analysis using Hcg-beta peptides | Significant reduction in cell viability (p<0.05) |
Immunological Responses
Potential Use as an Immunomodulator
- Immune System Interaction : Hcg-beta peptides may modulate immune responses by interacting with immune cells. This could have implications for autoimmune diseases or conditions requiring immune modulation.
- Case Studies : A clinical trial assessed the effects of Hcg-beta on patients with autoimmune conditions, showing promising results in reducing inflammatory markers.
| Trial | Condition | Treatment Duration | Results |
|---|---|---|---|
| Lee et al., 2023 | Autoimmune Disease | 12 weeks | Reduction in inflammatory cytokines by 40% |
Mechanism of Action
Thiopental exerts its effects by binding to a distinct site associated with the chloride ionopore at the GABA A receptor. This binding increases the duration for which the chloride ionopore remains open, thereby prolonging the post-synaptic inhibitory effect of GABA in the thalamus. This mechanism results in the rapid induction of hypnosis and anesthesia .
Comparison with Similar Compounds
Comparison with Similar Compounds
Wild-Type HCG-Beta
- Structural Features: Wild-type HCG-beta contains conserved glycosylation sites (e.g., Asn13, Asn30) and a C-terminal O-glycosylated region (residues 110–145).
- Functional Impact : Glycyl substitutions at positions 88 and 90 may impair interactions with the HCG/LH receptor, as these regions are critical for receptor activation .
Bovine C-Terminal HCG-Beta Peptide
- Key Differences: The bovine homolog lacks O-glycans and exhibits a shorter plasma half-life than human HCG-beta.
Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Beta Subunits
- Shared α-Subunit : Like HCG, LH and FSH share the same α-subunit but differ in β-subunit structure. HCG-beta’s C-terminal extension (absent in LH-beta) enhances receptor affinity and longevity .
- Glycyl Modifications : While LH-beta and FSH-beta lack glycyl residues at positions equivalent to 88/90, their β-subunits rely on distinct glycosylation patterns for specificity .
Glycyl-Modified Peptides in Analytical Chemistry
- Enantioselective Separation : Peptides with glycyl moieties, such as FMOC-m-alanine derivatives, exhibit enhanced enantioselectivity on β-cyclodextrin stationary phases. This suggests that glycyl substitutions in HCG-beta (82–101) could improve chromatographic resolution in analytical workflows .
- Sequence-Dependent Effects : The position and number of glycyl residues influence peptide separation efficiency, implying that the (88,90) substitutions may alter HCG-beta’s physicochemical behavior .
Table 1: Structural and Functional Comparison of HCG-Beta Variants
| Property | HCG-Beta (82–101), (Glycyl(88,90))- | Wild-Type HCG-Beta | Bovine C-Terminal Peptide |
|---|---|---|---|
| Glycosylation | Reduced O-glycans in fragment | Full O-glycans | No O-glycans |
| Plasma Half-Life | Likely reduced | ~24–36 hours | <12 hours |
| Receptor Binding | Potentially impaired | High affinity | Low affinity |
| ERK/AKT Phosphorylation | Not studied | Induces | No effect |
Table 2: Impact of Glycyl Moieties on Peptide Properties
| Peptide Type | Glycyl Position | Effect on Enantioselectivity | Reference |
|---|---|---|---|
| FMOC-m-alanine | Variable | ↑ Separation on β-CD CSP | |
| HCG-beta (82–101) | 88, 90 | Theoretical ↑ Resolution | Inferred |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
